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molecular formula C8H10INO B178725 2-(4-Iodo-phenoxy)-ethylamine CAS No. 151978-97-1

2-(4-Iodo-phenoxy)-ethylamine

Cat. No. B178725
M. Wt: 263.08 g/mol
InChI Key: CMRQIELSCFJHBQ-UHFFFAOYSA-N
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Patent
US07417060B2

Procedure details

To a suspension of [2-(4-iodophenoxy)ethyl]amine hydrochloride (7.0 g) in chloroform (70 ml) was added saturated sodium bicarbonate solution (70 ml) and the mixture was warmed to 50° C. and stirred for 15 minutes. The organic layer was separated and dried over magnesium sulfate. Filtration followed by evaporation gave [2-(4-iodophenoxy)ethyl]amine (6.13 g) as a white solid. The compound was used in the next step without further purification.
Name
[2-(4-iodophenoxy)ethyl]amine hydrochloride
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[I:2][C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][NH2:10])=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:2][C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][NH2:10])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
[2-(4-iodophenoxy)ethyl]amine hydrochloride
Quantity
7 g
Type
reactant
Smiles
Cl.IC1=CC=C(OCCN)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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